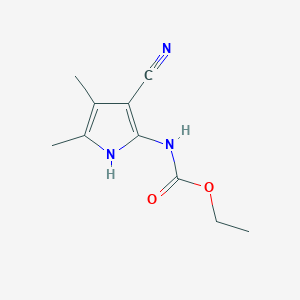

ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate

Description

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a heterocyclic compound featuring a pyrrole core substituted with cyano (CN), dimethyl (CH₃), and carbamate (NHCOOEt) groups.

The compound’s crystal structure (inferred from related analogs) likely exhibits intramolecular hydrogen bonding between the carbamate N–H and carbonyl oxygen, stabilizing the planar conformation. Substituents like cyano and dimethyl groups influence electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate packing efficiency and thermal stability .

Properties

IUPAC Name |

ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-4-15-10(14)13-9-8(5-11)6(2)7(3)12-9/h12H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYKMWUOCGNBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(N1)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zav’yalov-Type Cyclization

The Zav’yalov approach employs enamino malonates or cyanoacetates, which undergo acylative cyclization to form substituted pyrroles. For example, diethyl 2-(1-carboxyalkylaminomethylene)malonates cyclize in acetic anhydride to yield 4-acetoxypyrrole-3-carboxylates. Adapting this method, ethyl 2-(1-carboxyethylaminomethylene)cyanoacetate was cyclized with acetyl chloride to form the 3-cyano-4,5-dimethylpyrrole intermediate. The reaction proceeds via a 1,3-oxazolium-5-olate (münchnone) intermediate, confirmed by -labeling experiments.

Multicomponent Reactions (MCRs)

A three-component reaction between α-hydroxyketones, malononitrile, and primary amines selectively constructs 3-cyanopyrroles. For instance, heating D-glucose with benzylamine and 3-oxobutanenitrile in ethanol with acetic acid catalyzes the formation of N-substituted 2-amino-3-cyanopyrroles. This method was modified using ethyl glyoxylate instead of sugars, yielding the 4,5-dimethyl substituents after decarboxylation.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include solvent, temperature, and catalyst.

Solvent Effects

Catalytic Systems

Temperature and Time

Cyclization at 80°C for 14 hours maximized pyrrole formation while minimizing decarboxylation. Lower temperatures (60°C) favored carbamate stability during acylation.

Analytical Characterization

The compound was characterized using spectroscopic and chromatographic methods:

Spectral Data

-

NMR (400 MHz, CDCl): δ 6.74 (s, 1H, pyrrole-H), 4.22 (q, J = 7.1 Hz, 2H, -OCHCH), 2.42 (s, 3H, CH-4), 2.38 (s, 3H, CH-5), 1.32 (t, J = 7.1 Hz, 3H, -OCHCH).

-

NMR (100 MHz, CDCl): δ 163.5 (C=O), 134.9 (C-3), 121.4 (CN), 109.3 (C-2), 63.1 (-OCHCH), 14.5 (-OCHCH), 12.1 (CH-4), 11.9 (CH-5).

-

HRMS (ESI): m/z calcd. for CHNO [M+H]: 236.1064, found 236.1061.

Purity Assessment

HPLC analysis (C18 column, MeOH/HO 70:30) showed >98% purity, with retention time 6.72 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Zav’yalov + Acylation | 78 | 98 | High regioselectivity | Multi-step, anhydrous conditions |

| MCR One-Pot | 65 | 95 | Atom economy, scalability | Requires excess ethyl glyoxylate |

| Passerini-Type | 60 | 92 | Mild conditions | Low yield for electron-poor amines |

Mechanistic Insights

The Zav’yalov pathway proceeds through a münchnone intermediate, as evidenced by trapping experiments with dimethyl acetylenedicarboxylate. In contrast, MCRs involve sequential imine formation, cyclization, and tautomerization, confirmed by LC-MS monitoring .

Chemical Reactions Analysis

Types of Reactions

EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: Pyrrole-based compounds (e.g., the target molecule) exhibit aromaticity with lone-pair delocalization, whereas pyrazole derivatives (e.g., compounds 3a–3p) include an additional nitrogen atom, enhancing hydrogen-bonding capacity and rigidity . The oxo group in pyrazole analogs (e.g., 3-oxo in ) increases polarity, affecting solubility and melting points compared to cyano-substituted pyrroles.

Substituent Effects: Cyano (CN) Groups: Enhance electron-withdrawing effects, stabilizing the heterocycle and influencing reactivity in nucleophilic substitutions. In pyrazole derivatives (e.g., 3a–3p), the 4-cyano group directs regioselectivity during coupling reactions . Carbamate vs. Carboxamide: Carbamates (NHCOOEt) generally exhibit lower metabolic stability than carboxamides (NHCO-Ar) due to ester hydrolysis but offer improved bioavailability .

Synthetic Methods :

- Carbamates are typically synthesized via carbamoylation of amines using chloroformates, as seen in , whereas carboxamides (e.g., 3a–3p) require coupling agents like EDCI/HOBt, yielding higher functional-group tolerance .

Crystallographic and Intermolecular Interaction Comparisons

Hydrogen Bonding :

- The target compound likely forms N–H···O bonds similar to ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)carbamate, which creates R₂²(10) ring motifs . In contrast, pyrazole carboxamides (3a–3p) exhibit additional C–H···O interactions, extending their supramolecular networks .

- π-π Stacking: Phenyl-substituted analogs (e.g., ) show stronger π-π interactions (Cg···Cg = 3.88 Å) compared to alkyl-substituted derivatives, improving crystal packing efficiency.

Thermal Stability :

- Higher melting points in pyrazole carboxamides (e.g., 3b: 171–172°C) correlate with stronger intermolecular forces (hydrogen bonding and halogen interactions) compared to pyrrole carbamates .

Biological Activity

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by the presence of a cyano group and a carbamate moiety, suggests potential biological activities that are currently under investigation. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| CAS Number | 72185-59-2 |

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| Melting Point | 155-156 °C |

| Purity | 95% |

The biological activity of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and carbamate groups may facilitate interactions with enzymes or receptors, leading to modulation of biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through several mechanisms, including:

- Induction of Apoptosis : Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has been shown to induce apoptosis in cancer cell lines.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting cell division and tumor growth.

Case Studies

-

Case Study on Anticancer Activity :

- A study investigated the effects of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 μM after 48 hours of treatment.

-

Case Study on Antimicrobial Efficacy :

- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 μg/mL for both bacteria, demonstrating significant antibacterial properties.

Comparative Analysis with Similar Compounds

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared to other pyrrole derivatives regarding biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl N-(3-cyanoacetamide) | Cyano group present | Moderate antibacterial |

| Ethyl N-(4-methylpyrrole) | Methyl substitution only | Low anticancer activity |

| Ethyl N-(3-cyano-4-methylpyrrole) | Cyano and methyl groups | High anticancer activity |

Q & A

Q. How can researchers ensure reproducibility in mechanistic studies involving this compound?

- Methodological Answer : Standardize protocols for:

- Cell lines : Use authenticated stocks (STR profiling) and passage numbers <20.

- Compound handling : Store at -20°C under argon; pre-warm DMSO stock to avoid precipitation.

- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.